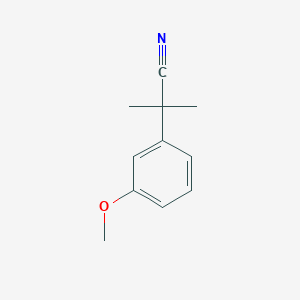

2-(3-Methoxyphenyl)-2-methylpropanenitrile

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(3-methoxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-11(2,8-12)9-5-4-6-10(7-9)13-3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMUMJIHZRRIBPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30435967 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17653-93-9 | |

| Record name | 2-(3-Methoxyphenyl)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30435967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2-(3-Methoxyphenyl)-2-methylpropanenitrile" chemical properties

An In-depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile

Introduction

This compound is a nitrile-containing organic compound of significant interest within the realms of medicinal chemistry and synthetic organic chemistry. Its structural architecture, featuring a quaternary carbon center, a nitrile functional group, and a methoxy-substituted phenyl ring, makes it a valuable intermediate for the synthesis of more complex molecular targets. The nitrile group serves as a versatile chemical handle for various transformations, while the methoxyphenyl moiety can modulate physicochemical properties such as lipophilicity, influencing the pharmacokinetic profile of derivative compounds.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and analytical characterization, designed for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in a research setting. These properties dictate handling, storage, and application in synthetic protocols. The key identifiers and properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 17653-93-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| IUPAC Name | This compound | |

| Purity | Typically ≥95% | [2] |

| MDL Number | MFCD09414739 | [1][2] |

| Recommended Storage | 2-8°C, under dry conditions | [1] |

Synthesis and Mechanistic Considerations

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented in public literature, its structure suggests a plausible and efficient synthesis via nucleophilic substitution. The most logical pathway involves the reaction of a suitable electrophile, such as a tertiary benzylic halide, with a cyanide salt. This approach is a cornerstone of nitrile synthesis from halogenoalkanes.[3]

Proposed Synthetic Pathway: Nucleophilic Cyanation

The synthesis can be envisioned starting from 3-methoxyacetophenone, which is first converted to a tertiary alcohol via a Grignard reaction, followed by conversion to a halide, and finally displacement with a cyanide nucleophile. A more direct, albeit potentially challenging, route would be the direct cyanation of a tertiary benzylic halide.

Caption: Proposed two-stage synthesis of the target compound.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMSO or acetone is chosen for the cyanation step.[4] These solvents effectively solvate the cation (Na⁺ or K⁺) of the cyanide salt while leaving the cyanide anion (CN⁻) relatively "naked" and highly nucleophilic, thus promoting the substitution reaction.

-

Mechanism: The reaction of the tertiary benzylic halide with the cyanide ion likely proceeds via an Sₙ1 mechanism. The tertiary benzylic carbocation is stabilized by both hyperconjugation from the methyl groups and resonance with the phenyl ring, making its formation favorable.

Reactivity and Potential Transformations

The chemical reactivity of this compound is dominated by its two primary functional groups: the nitrile and the methoxy-substituted aromatic ring.

-

Nitrile Group (-C≡N): This group is a versatile precursor for other functionalities.

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid (2-(3-methoxyphenyl)-2-methylpropanoic acid) or an amide intermediate.

-

Reduction: The nitrile can be reduced to a primary amine (1-amino-2-(3-methoxyphenyl)-2-methylpropane) using strong reducing agents like lithium aluminum hydride (LiAlH₄).[5]

-

-

Aromatic Ring: The methoxy group is an ortho-, para-director and activates the ring towards electrophilic aromatic substitution. However, the bulky tertiary alkyl group may provide significant steric hindrance, primarily directing incoming electrophiles to the positions para to the methoxy group (C5) and ortho (C2, C4), if sterically accessible.

-

Methoxy Group (-OCH₃): The ether linkage can be cleaved under harsh acidic conditions (e.g., HBr) to yield a phenol.[5]

Spectroscopic and Analytical Characterization

Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques would be employed.

Spectroscopic Profile (Predicted)

-

¹H NMR: Expected signals would include a singlet for the two equivalent methyl groups (C(CH₃)₂), a singlet for the methoxy group (-OCH₃), and a multiplet pattern in the aromatic region corresponding to the four protons on the 1,3-disubstituted benzene ring.

-

¹³C NMR: Key signals would include the quaternary carbon attached to the nitrile, the nitrile carbon itself (typically δ > 110 ppm), carbons of the two methyl groups, the methoxy carbon, and distinct signals for the aromatic carbons.

-

FT-IR: A characteristic sharp absorption band is expected around 2230-2250 cm⁻¹ corresponding to the C≡N stretch. Other key peaks would include C-H stretches (aromatic and aliphatic) and C-O stretches for the ether linkage.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 175.23. Fragmentation patterns would likely involve the loss of a methyl group or the cleavage of the benzylic bond.

Analytical Workflow for Purity Assessment

A standard workflow for assessing the purity of a synthesized batch would involve chromatographic separation followed by detection.

Caption: High-Performance Liquid Chromatography (HPLC) workflow.

Applications in Research and Drug Discovery

The true value of this compound lies in its utility as a building block for creating novel molecules with potential therapeutic applications.

-

Scaffold for CNS Agents: The methoxyphenyl moiety is a common feature in drugs targeting the central nervous system. This compound serves as a precursor for developing novel antidepressants and anxiolytics.[1]

-

Role of the Nitrile Group: The nitrile group is recognized as a key pharmacophore in over 30 approved pharmaceuticals.[6] It can act as a bioisostere for a carbonyl group or engage in specific hydrogen bonding interactions with protein targets.[6] Its inclusion in a molecule can fine-tune polarity and metabolic stability.

-

Improved Pharmacokinetics: The lipophilicity imparted by the methoxyphenyl group can enhance a drug candidate's ability to cross cellular membranes and the blood-brain barrier, which is a critical consideration in CNS drug design.[1]

Safety and Handling

Based on safety data for structurally related nitriles, such as (3-Methoxyphenyl)acetonitrile, this compound should be handled with significant caution.[7][8]

-

Hazard Classification:

-

Personal Protective Equipment (PPE):

-

Engineering Controls: Use only under a certified chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[8]

-

Hand Protection: Wear appropriate chemical-resistant gloves.

-

Eye Protection: Use tight-sealing safety goggles and a face shield.[8]

-

Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator with an appropriate cartridge for organic vapors and nitriles.[8]

-

-

First Aid Measures:

-

Ingestion: If swallowed, call a POISON CENTER or doctor immediately. Do not induce vomiting.[8]

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek medical advice.[8]

-

-

Stability and Reactivity:

-

Stability: The compound is stable under normal storage conditions.[8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, strong bases, and strong reducing agents.[8]

-

Hazardous Decomposition: Combustion may produce toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide.[8]

-

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis and analysis of the title compound. They are based on established chemical principles and procedures for analogous compounds.

Protocol: Synthesis via Nucleophilic Cyanation (Hypothetical)

Objective: To synthesize this compound from 2-bromo-2-(3-methoxyphenyl)propane.

Materials:

-

2-bromo-2-(3-methoxyphenyl)propane (1.0 eq)

-

Sodium cyanide (NaCN) (1.2 eq)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium cyanide (1.2 eq).

-

Solvent Addition: Add anhydrous DMSO via syringe to the flask until the sodium cyanide is suspended.

-

Substrate Addition: Dissolve 2-bromo-2-(3-methoxyphenyl)propane (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirring cyanide suspension at room temperature.

-

Reaction: Heat the reaction mixture to 60-70°C and maintain with stirring under a nitrogen atmosphere for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

-

Extraction: Extract the aqueous layer three times with diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally brine. This removes any unreacted acidic species and residual DMSO.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using NMR, FT-IR, and MS analysis.

Protocol: HPLC Purity Analysis

Objective: To determine the purity of a sample of this compound.

Instrumentation and Conditions:

-

HPLC System: Standard HPLC with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation: Accurately weigh approximately 10 mg of a reference standard of the compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution.

-

Sample Preparation: Prepare a sample solution of the synthesized product at the same concentration (1 mg/mL) in the mobile phase.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Injection: Inject the standard solution to determine the retention time of the main peak.

-

Analysis: Inject the sample solution and record the chromatogram for a sufficient duration (e.g., 15-20 minutes) to allow for the elution of any potential impurities.

-

Calculation: Calculate the purity by the area percentage method:

-

% Purity = (Area of the main peak / Total area of all peaks) x 100.

-

References

-

This compound - Amerigo Scientific. [Link]

-

2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile - PubChem. [Link]

-

SAFETY DATA SHEET - 3-Methoxyphenylacetonitrile. [Link]

-

2-Methoxy-2-methylpropanenitrile | C5H9NO - PubChem. [Link]

-

SAFETY DATA SHEET - (2-Methoxyphenyl)acetonitrile. [Link]

-

This compound - MySkinRecipes. [Link]

-

Analytical Methods - Japan Environment Agency. [Link]

-

2-(4-Methoxyphenyl)-2-methylpropanenitrile | C11H13NO - PubChem. [Link]

-

p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. [Link]

-

2-hydroxy-2-methylpropanenitrile - ChemBK. [Link]

- CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.

- WO2023205164A1 - Process for the prepar

-

2-(2-methoxyphenyl)-2-methylpropanenitrile (C11H13NO) - PubChemLite. [Link]

-

3-Methoxy-2-methylpropanenitrile | C5H9NO - PubChem. [Link]

-

The Addition of Hydrogen Cyanide to Aldehydes and Ketones - Chemistry LibreTexts. [Link]

-

nucleophilic addition - carbonyl compounds and hydrogen cyanide - Chemguide. [Link]

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC - NIH. [Link]

-

19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Chemistry LibreTexts. [Link]

-

Heterocycle-Based Multicomponent Reactions in Drug Discovery - MDPI. [Link]

-

Recent Trends in Analytical Techniques for Impurity Profiling - Biomedical Journal of Scientific & Technical Research. [Link]

-

Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews. [Link]

-

Analytical Techniques in Pharmaceutical Reverse Engineering - ResolveMass Laboratories Inc. [Link]

-

2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride - PubChem. [Link]

-

(E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate - MDPI. [Link]

-

Preparation of Nitriles - Chemistry LibreTexts. [Link]

-

2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester - NIST WebBook. [Link]

-

3-(2-Methoxyphenyl)-3-phenylpropanenitrile | C16H15NO - PubChem. [Link]

-

19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation - Chemistry LibreTexts. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. benchchem.com [benchchem.com]

- 6. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. 2-Methoxy-2-methylpropanenitrile | C5H9NO | CID 12578534 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile (CAS 17653-93-9): A Key Intermediate in Modern Drug Discovery

Foreword: Unveiling a Versatile Building Block in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex therapeutic agents. 2-(3-Methoxyphenyl)-2-methylpropanenitrile, registered under CAS number 17653-93-9, has emerged as a significant, albeit often unheralded, intermediate. Its unique structural features—a methoxy-substituted aromatic ring coupled with a quaternary, nitrile-bearing carbon—render it a highly valuable precursor for a range of pharmacologically active molecules. This guide provides an in-depth technical overview of this compound, from its synthesis and characterization to its applications, tailored for researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind synthetic choices and the inherent logic of its application, providing a robust framework for its utilization in the laboratory.

Physicochemical and Structural Characteristics

A thorough understanding of a molecule begins with its fundamental properties. This compound is a compound whose utility is deeply rooted in its chemical architecture.

Core Molecular Profile

The defining features of this molecule are the 3-methoxyphenyl group, which influences its electronic properties and lipophilicity, and the α,α-dimethylated nitrile function. The gem-dimethyl group is of particular importance in medicinal chemistry as it can impart steric hindrance that often leads to increased metabolic stability in derivative compounds by shielding adjacent functional groups from enzymatic degradation.

| Property | Value | Source(s) |

| CAS Number | 17653-93-9 | [1][2] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| Purity (Typical) | ≥95% | [2] |

| Storage | 2-8°C, dry environment | [3] |

Structural Representation

Caption: Chemical structure of this compound.

Synthesis and Manufacturing Insights

The synthesis of this compound is a multi-step process that hinges on the creation of a quaternary carbon center. The most logical and industrially scalable approach involves a two-step sequence: the synthesis of the precursor, (3-methoxyphenyl)acetonitrile, followed by its exhaustive α-alkylation.

Step 1: Synthesis of (3-Methoxyphenyl)acetonitrile

The foundational step is the conversion of m-methoxybenzyl chloride to (3-methoxyphenyl)acetonitrile via nucleophilic substitution with a cyanide salt. This is a standard procedure in organic synthesis, but careful control of reaction conditions is crucial for high yield and purity.

Reaction: m-Methoxybenzyl Chloride + NaCN → (3-Methoxyphenyl)acetonitrile + NaCl

Detailed Protocol: A protocol adapted from a patent for the synthesis of a related compound provides a robust method.[4]

-

Reaction Setup: To a four-necked flask equipped with a condenser and a mechanical stirrer, add sodium cyanide (1.05 molar equivalents) and water.

-

Temperature Control: Heat the mixture to 70°C.

-

Substrate Addition: Add m-methoxybenzyl chloride (1.0 molar equivalent) dropwise over a period of 2 hours. The slow addition is critical to control the exothermicity of the reaction and prevent side product formation.

-

Reaction Progression: After the addition is complete, increase the temperature to 75-85°C and maintain for 4 hours to ensure the reaction goes to completion.

-

Work-up and Isolation: Cool the reaction mixture to approximately 50°C and separate the organic and aqueous layers. The product, (3-methoxyphenyl)acetonitrile, is typically isolated as a crystalline solid with yields often exceeding 90%.[4]

Step 2: α,α-Dimethylation of (3-Methoxyphenyl)acetonitrile

The creation of the quaternary carbon center is achieved through the exhaustive methylation of the acidic α-carbon of the phenylacetonitrile precursor. This transformation requires a strong base to deprotonate the benzylic position, followed by reaction with a methylating agent.

Reaction: (3-Methoxyphenyl)acetonitrile + 2 CH₃I + Strong Base → this compound

Conceptual Workflow:

Caption: Conceptual workflow for the α,α-dimethylation step.

Recommended Protocol (Inferred from Analogous Syntheses): While a specific protocol for this exact molecule is not readily available in the public domain, a robust procedure can be designed based on the synthesis of structurally similar compounds, such as those used in the preparation of Verapamil.[5]

-

Base Suspension: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend a strong base like sodium amide (NaNH₂) in an anhydrous aprotic solvent such as toluene. The use of a strong, non-nucleophilic base is essential to favor deprotonation over competing reactions.

-

Substrate Addition: Add (3-methoxyphenyl)acetonitrile to the suspension and heat the mixture to reflux for a period to ensure complete formation of the benzylic anion.

-

Methylation: Cool the reaction mixture slightly and add methyl iodide (CH₃I) dropwise. This is a highly exothermic step and requires careful temperature control. The methylation will occur twice at the α-position.

-

Quenching and Work-up: After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature and carefully quench with water. The product is then extracted into an organic solvent (e.g., methyl-t-butyl ether).

-

Purification: The crude product is purified by washing the organic layer with water, drying over an anhydrous salt (e.g., Na₂SO₄), and removing the solvent under reduced pressure. Further purification can be achieved by vacuum distillation or column chromatography.

Analytical Characterization

Rigorous analytical characterization is non-negotiable in pharmaceutical development to ensure the identity, purity, and stability of any intermediate. While experimental data for the title compound is scarce in publicly accessible literature, we can predict the expected spectral features based on its structure and data from its precursor, (3-methoxyphenyl)acetonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the two equivalent methyl groups.

-

Aromatic Protons: A complex multiplet pattern between δ 6.8 and 7.3 ppm.

-

Methoxy Protons: A sharp singlet around δ 3.8 ppm.

-

Methyl Protons: A singlet integrating to 6 protons, likely in the δ 1.5-1.7 ppm region, indicative of the gem-dimethyl group.

-

-

¹³C NMR: The carbon NMR spectrum will be distinguished by the quaternary carbon signal and the nitrile carbon signal.

-

Nitrile Carbon (C≡N): A signal in the downfield region, typically around δ 120-125 ppm.

-

Quaternary Carbon: The carbon bearing the two methyl groups will appear as a singlet, likely in the δ 35-45 ppm range.

-

Aromatic Carbons: Multiple signals between δ 110 and 160 ppm, including the carbon attached to the methoxy group at the most downfield position.

-

Methyl Carbons: A signal in the aliphatic region, around δ 25-30 ppm.

-

Methoxy Carbon: A signal around δ 55 ppm.

-

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a sharp, intense absorption band characteristic of the nitrile group.

-

C≡N Stretch: A strong, sharp peak in the range of 2240-2260 cm⁻¹. The absence of a C-H stretch around 2900-3000 cm⁻¹ for the benzylic position (present in the precursor) would be a key indicator of successful dimethylation.

-

C-O Stretch (Aryl Ether): Strong absorptions around 1250 cm⁻¹ and 1040 cm⁻¹.

-

Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 175. Key fragmentation patterns would involve the loss of a methyl group ([M-15]⁺) to form a stable benzylic cation, and cleavage of the nitrile group.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its role as a versatile intermediate for the synthesis of high-value pharmaceutical targets, particularly those acting on the central nervous system (CNS) and cardiovascular system.[3][6]

Precursor for Phenylalkylamine-type Calcium Channel Blockers

The core structure of this intermediate is highly analogous to key fragments in phenylalkylamine calcium channel blockers, such as Verapamil and its derivatives.[7][8] These drugs are crucial in the management of hypertension, angina, and cardiac arrhythmias.[6][9] The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to a primary amine, providing a synthetic handle for elaboration into the final active pharmaceutical ingredient (API). The 3-methoxy substitution pattern is a common feature in this class of drugs.

Caption: Synthetic transformations of the title compound to key pharmacophores.

Building Block for Novel CNS Agents

The lipophilicity imparted by the methoxy-substituted phenyl ring makes this intermediate and its derivatives suitable candidates for drugs targeting the central nervous system, which must cross the blood-brain barrier.[3] It has been implicated as a building block in the development of antidepressants and anxiolytic agents. The nitrile group can be transformed into various other functionalities, allowing for the exploration of a wide chemical space in the search for new CNS-active compounds.

Conclusion and Future Outlook

This compound stands as a testament to the importance of well-designed intermediates in the pharmaceutical industry. Its synthesis, while requiring careful execution, is based on established and scalable chemical principles. The true power of this molecule lies in its structural attributes: a metabolically robust core and a versatile nitrile handle, making it an ideal starting point for the synthesis of a new generation of calcium channel blockers and CNS-targeted therapies. As the demand for more effective and safer drugs in these therapeutic areas continues to grow, the strategic application of intermediates like this compound will undoubtedly play a pivotal role in the future of medicinal chemistry.

References

- New process for the synthesis of the alpha-(1-methylethyl)-3,4-dimethoxybenzene-acetonitrile.

- 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride. PubChem. (Accessed Jan. 13, 2026).

- Calcium Channel Blockers Intermediates (2). MySkinRecipes. (Accessed Jan. 13, 2026).

- This compound. Ark Pharma Scientific Limited. (Accessed Jan. 13, 2026).

- This compound. Amerigo Scientific. (Accessed Jan. 13, 2026).

- Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]. PubMed. (Accessed Jan. 13, 2026).

- 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile. PubChem. (Accessed Jan. 13, 2026).

- Verapamil analogues with restricted molecular flexibility. PubMed. (Accessed Jan. 13, 2026).

- United States Patent 9,416,094. (Accessed Jan. 13, 2026).

- This compound. MySkinRecipes. (Accessed Jan. 13, 2026).

- (3-Methoxyphenyl)acetonitrile synthesis. ChemicalBook. (Accessed Jan. 13, 2026).

- 2-Methoxyphenylacetonitrile 98 7035-03-2. Sigma-Aldrich. (Accessed Jan. 13, 2026).

- Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile.

- Method for synthesizing 3,4-dimethoxyphenyl acetonitrile.

- Synthesis of α-(4 -quinolinyl)-α-(3,4-dimethoxyphenyl)acetonitrile. PrepChem.com. (Accessed Jan. 13, 2026).

- A Novel Stereospecific Synthesis Of ( ) (2 S,3 S) 1 Dimethylamino 3 (3 Methoxyphenyl) 2 Methyl Pentan 3 Ol. Quick Company. (Accessed Jan. 13, 2026).

- New intermediates for the preparation of verapamil derivates.

- Process for the preparation of Finerenone.

- p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. (Accessed Jan. 13, 2026).

- 2-(2-methoxyphenyl)-2-methylpropanenitrile (C11H13NO). PubChemLite. (Accessed Jan. 13, 2026).

- Calcium channel blockers.

- 3-Methoxy-2-methylpropanenitrile. PubChem. (Accessed Jan. 13, 2026).

- Verapamil-impurities.

- Calcium channel blocker. Wikipedia. (Accessed Jan. 13, 2026).

- (3-Methoxyphenyl)acetonitrile. PubChem. (Accessed Jan. 13, 2026).

- Process for the preparation of Verapamil hydrochloride.

- Calcium-Channel Blockers (CCBs). CV Pharmacology. (Accessed Jan. 13, 2026).

- Synthesis method for 4-methoxy-2-methyl benzyl cyanide.

- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester. NIST WebBook. (Accessed Jan. 13, 2026).

- 2-(3-methoxyphenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carbonitrile. Sigma-Aldrich. (Accessed Jan. 13, 2026).

- Calcium Channel Blockers. Otava Chemicals. (Accessed Jan. 13, 2026).

- Novel stereospecific synthesis of (-) (2s, 3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.

Sources

- 1. This compound | CAS:17653-93-9 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. This compound [myskinrecipes.com]

- 4. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. US10144703B2 - Process for the preparation of Verapamil hydrochloride - Google Patents [patents.google.com]

- 6. Calcium channel blocker - Wikipedia [en.wikipedia.org]

- 7. Verapamil analogues with restricted molecular flexibility: synthesis and pharmacological evaluation of the four isomers of alpha-[1-[3-[N-[1- [2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha- isopropyl-3,4-dimethoxybenzene-acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Verapamil analogues with restricted molecular flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]

Spectroscopic Characterization of 2-(3-Methoxyphenyl)-2-methylpropanenitrile: A Predictive and Interpretive Analysis

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the anticipated spectroscopic profile of 2-(3-Methoxyphenyl)-2-methylpropanenitrile (CAS No: 17653-93-9, Molecular Formula: C₁₁H₁₃NO)[1]. In the absence of extensively published experimental data, this document leverages foundational spectroscopic principles and comparative data from analogous structures to predict and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The methodologies and interpretations herein are designed to serve as a robust reference for researchers synthesizing or working with this molecule, enabling confident structural verification and characterization.

Introduction and Molecular Structure

This compound is a nitrile-containing organic compound featuring a methoxy-substituted phenyl ring. Such structures are valuable intermediates in organic synthesis, particularly in medicinal chemistry where the nitrile group can be a key pharmacophore or a precursor to other functional groups like amines or carboxylic acids[2]. Accurate structural elucidation is the cornerstone of chemical research and drug development, making a thorough understanding of its spectroscopic signature essential.

This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra. The analysis emphasizes the causal relationships between the molecular structure and the expected spectral features, offering insights grounded in established chemical principles.

Molecular Structure and Atom Numbering

The structure of this compound is presented below, with atoms numbered for unambiguous NMR assignments. Key features include a 1,3- (meta) substituted aromatic ring, a quaternary benzylic carbon (C7), two equivalent methyl groups (C8, C9), a methoxy group (C11), and a nitrile functional group (C10).

Caption: Molecular structure of this compound.

Note: The DOT language script above has been simplified for illustrative purposes and may not render a chemically perfect structure. It serves to show the connectivity and atom numbering used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Standard Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and set to 0.00 ppm.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer at room temperature. Standard pulse programs are used for data acquisition.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show four distinct signals corresponding to the aromatic, methoxy, and methyl protons. The key diagnostic feature distinguishing this molecule from its parent compound, (3-methoxyphenyl)acetonitrile, is the replacement of a two-proton benzylic singlet with a six-proton singlet for the gem-dimethyl groups.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Integration | Multiplicity | Assignment | Rationale & Comparative Insights |

|---|---|---|---|---|

| ~ 7.30 | 1H | t, J ≈ 7.8 Hz | H-5 | The triplet multiplicity arises from coupling to two ortho protons (H-4 and H-6). Its downfield shift is typical for an aromatic proton. |

| ~ 6.95 | 1H | d, J ≈ 7.8 Hz | H-6 | This proton is ortho to the electron-donating methoxy group, but meta to the alkylnitrile group. It appears as a doublet coupled to H-5. |

| ~ 6.88 | 1H | s (broad) | H-2 | This proton is ortho to both substituents, resulting in a slightly broadened singlet or a narrow triplet. |

| ~ 6.85 | 1H | d, J ≈ 7.8 Hz | H-4 | Ortho to the alkylnitrile group and meta to the methoxy group, this proton is coupled to H-5. |

| ~ 3.82 | 3H | s | H-11 (-OCH₃) | Methoxy groups on an aromatic ring typically resonate in this region as a sharp singlet. This is consistent with data for (3-methoxyphenyl)acetonitrile[3]. |

| ~ 1.75 | 6H | s | H-8, H-9 (-C(CH₃)₂) | The two methyl groups are chemically equivalent and attached to a quaternary carbon, resulting in a characteristic singlet. The chemical shift is downfield from a typical alkyl group due to the deshielding effect of the adjacent aromatic ring and nitrile group. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to display nine unique carbon signals.

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 159.8 | C-3 | Aromatic carbon attached to the strongly electron-donating oxygen atom, resulting in a significant downfield shift. |

| ~ 142.0 | C-1 | Aromatic quaternary carbon attached to the alkyl group. Its chemical shift is influenced by the substituent. |

| ~ 129.8 | C-5 | Aromatic CH carbon, its shift is influenced by its position relative to the two substituents. |

| ~ 122.0 | C-10 (-CN) | The nitrile carbon has a characteristic chemical shift in this region. |

| ~ 119.5 | C-6 | Aromatic CH carbon. |

| ~ 114.0 | C-4 | Aromatic CH carbon. |

| ~ 113.5 | C-2 | Aromatic CH carbon, shielded by the ortho-methoxy group. |

| ~ 55.4 | C-11 (-OCH₃) | Typical chemical shift for a methoxy carbon attached to an aromatic ring[4]. |

| ~ 37.0 | C-7 (α-carbon) | The quaternary benzylic carbon. |

| ~ 28.5 | C-8, C-9 (-CH₃) | The two equivalent methyl carbons appear in the aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in a molecule based on their characteristic vibrational frequencies.

Standard Experimental Protocol

-

Sample Preparation: The spectrum can be obtained from a KBr pellet containing a small amount of the solid sample or by analyzing a thin film of the compound on a salt plate (e.g., NaCl).

-

Data Acquisition: The spectrum is recorded using an FTIR spectrometer, typically over the range of 4000–400 cm⁻¹.

Predicted IR Spectrum and Interpretation

The IR spectrum will be dominated by absorptions from the nitrile, ether, and aromatic functionalities.

Table 3: Predicted IR Absorption Frequencies

| Frequency (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| ~ 3100-3000 | Medium-Weak | C-H Stretch | Aromatic C-H |

| ~ 2980-2850 | Medium | C-H Stretch | Aliphatic C-H (from -CH₃ and -OCH₃) |

| ~ 2245 | Medium, Sharp | C≡N Stretch | Nitrile |

| ~ 1600, 1585, 1490 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1260 | Strong | C-O-C Asymmetric Stretch | Aryl-Alkyl Ether |

| ~ 1040 | Strong | C-O-C Symmetric Stretch | Aryl-Alkyl Ether |

| ~ 880-780 | Strong | C-H Out-of-Plane Bend | 1,3-Disubstituted Aromatic Ring |

The most diagnostic peak in the IR spectrum is the sharp C≡N stretch around 2245 cm⁻¹. This, combined with the strong C-O ether stretches, provides compelling evidence for the compound's structure[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Standard Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV.

-

Analysis: The sample is introduced into the mass spectrometer, ionized, and the resulting fragments are separated based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum and Fragmentation

The molecular formula C₁₁H₁₃NO gives a molecular weight of 175.23 g/mol . The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 175.

The primary fragmentation pathway is driven by the formation of stable carbocations. The most anticipated fragmentation is the loss of a methyl radical to form a highly stable tertiary benzylic cation.

Table 4: Predicted Key Fragments in EI-MS

| m/z | Ion Formula | Identity | Rationale |

|---|---|---|---|

| 175 | [C₁₁H₁₃NO]⁺ | Molecular Ion (M⁺) | Corresponds to the intact molecule. |

| 160 | [C₁₀H₁₀NO]⁺ | [M - CH₃]⁺ | Likely Base Peak. Loss of a methyl radical from the molecular ion forms a resonance-stabilized tertiary benzylic cation. This is a highly favorable fragmentation. |

| 132 | [C₉H₆O]⁺ | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide (CO) from the m/z 160 fragment. |

| 116 | [C₈H₆N]⁺ | [M - CH₃ - CO₂]⁺ ? | A possible rearrangement and fragmentation pathway. |

Fragmentation Workflow

The dominant fragmentation pathway can be visualized as follows:

Caption: Predicted primary fragmentation of this compound.

Conclusion

This guide presents a detailed, predictive analysis of the NMR, IR, and MS spectra for this compound. The key identifying features are:

-

¹H NMR: A six-proton singlet (~1.75 ppm) for the gem-dimethyl groups and a three-proton singlet (~3.82 ppm) for the methoxy group.

-

¹³C NMR: Nine distinct signals, including a nitrile carbon (~122.0 ppm) and a quaternary benzylic carbon (~37.0 ppm).

-

IR: A sharp, characteristic nitrile (C≡N) absorption around 2245 cm⁻¹ and strong C-O ether bands.

-

MS: A molecular ion at m/z = 175 and a base peak at m/z = 160, corresponding to the loss of a methyl radical.

By understanding these predicted spectroscopic signatures, researchers can confidently identify and characterize this compound, ensuring the integrity of their synthetic and developmental workflows.

References

- BenchChem. (n.d.). A Spectroscopic Showdown: Unsubstituted Phenylacetonitrile versus its Substituted Counterparts.

- BenchChem. (n.d.). 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile.

- ChemicalBook. (n.d.). (3-Methoxyphenyl)acetonitrile(19924-43-7) 1H NMR spectrum.

- National Center for Biotechnology Information. (n.d.). (3-Methoxyphenyl)acetonitrile. PubChem Compound Database.

- NIST. (n.d.). (3-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Amerigo Scientific. (n.d.). This compound.

Sources

"2-(3-Methoxyphenyl)-2-methylpropanenitrile" physical characteristics

An In-depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic characteristics of this compound (CAS No. 17653-93-9). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical data on its molecular properties, analytical characterization, synthesis, and applications. The nitrile functional group and the methoxyphenyl moiety make this compound a valuable intermediate in the synthesis of fine chemicals and pharmacologically active molecules, particularly those targeting the central nervous system (CNS).[1] This guide offers field-proven insights into its handling, synthesis, and utility, grounded in authoritative references to ensure scientific integrity and practical applicability.

Core Physicochemical Properties

This compound is a substituted aromatic nitrile. The presence of a quaternary carbon atom adjacent to the nitrile group and the phenyl ring imparts specific steric and electronic properties that influence its reactivity and utility as a synthetic building block. Its physical state and solubility are critical parameters for its application in various reaction conditions.

Data Summary

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 17653-93-9 | [2] |

| Molecular Formula | C₁₁H₁₃NO | [2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| Appearance | Not explicitly defined; related compounds are liquids or crystals. | [3] |

| Purity | Typically available at ≥95% or 96% for research purposes. | [1][2] |

| Storage Conditions | 2-8°C, dry environment recommended. | [1] |

| MDL Number | MFCD09414739 | [1][2] |

Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are paramount in scientific research. The following sections detail the expected spectroscopic signatures for this compound, providing a baseline for sample validation. The interpretation of these spectra is fundamental to confirming the compound's identity.[4][5][6]

Infrared (IR) Spectroscopy

The IR spectrum provides direct evidence of the key functional groups present in the molecule.

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity absorption band is expected in the range of 2220-2260 cm⁻¹. This is a highly characteristic peak for the nitrile functional group.

-

Aromatic C-H Stretch: Peaks appearing above 3000 cm⁻¹ are indicative of the C-H bonds on the phenyl ring.

-

Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the two methyl groups.

-

C-O-C Stretch (Aryl Ether): A strong, characteristic band for the aryl-alkyl ether linkage is expected around 1250 cm⁻¹ (asymmetric stretch) and 1040 cm⁻¹ (symmetric stretch).

-

Aromatic C=C Bending: Overtone and combination bands typically appear in the 1600-2000 cm⁻¹ region (the "fingerprint region"), and C=C in-ring vibrations occur around 1450-1600 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

-

¹H NMR:

-

Methyl Protons (-CH₃): A singlet integrating to 6H would be expected for the two equivalent methyl groups. Due to the proximity to the electron-withdrawing nitrile and phenyl groups, this peak would likely appear around δ 1.7 ppm.

-

Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H, characteristic of the methoxy group, would be expected around δ 3.8 ppm.

-

Aromatic Protons (Ar-H): The four protons on the 3-methoxyphenyl ring will appear in the aromatic region (δ 6.8-7.3 ppm). Due to the meta substitution pattern, a complex multiplet or a set of distinct signals (e.g., a triplet, a doublet of doublets, and two doublets) would be observed, reflecting their different chemical environments and coupling patterns.

-

-

¹³C NMR:

-

Nitrile Carbon (-C≡N): The quaternary carbon of the nitrile group is expected to appear in the δ 120-130 ppm range.

-

Quaternary Carbon (-C(CH₃)₂): The carbon atom attached to the two methyl groups, the phenyl ring, and the nitrile will appear as a distinct signal, likely around δ 40-50 ppm.

-

Methyl Carbons (-CH₃): A single peak for the two equivalent methyl carbons would be expected around δ 25-30 ppm.

-

Methoxy Carbon (-OCH₃): The carbon of the methoxy group typically resonates around δ 55 ppm.

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the carbons of the phenyl ring, appearing in the δ 110-160 ppm range. The carbon attached to the methoxy group will be the most downfield shifted (around δ 160 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

-

Molecular Ion (M⁺): The molecular ion peak would be observed at an m/z ratio corresponding to the molecular weight of the compound, approximately 175.23.

-

Key Fragmentation Patterns: Common fragmentation pathways would involve the loss of a methyl group ([M-15]⁺) or the cleavage of the bond between the quaternary carbon and the phenyl ring, leading to characteristic fragment ions.

Synthesis and Chemical Reactivity

Understanding the synthesis of this compound is crucial for its production and for appreciating its role as a chemical intermediate. Its reactivity is primarily governed by the nitrile and methoxyphenyl functional groups.

Synthetic Workflow

A common and logical route to synthesize this compound involves the reaction of a corresponding benzyl halide with a cyanide source, a method widely applicable for nitrile synthesis.[7][8] A plausible pathway is the nucleophilic substitution of 1-(chloromethyl)-3-methoxybenzene with acetone cyanohydrin or another cyanide salt under basic conditions, followed by methylation. A more direct conceptual approach involves the reaction of 3-methoxyphenylacetonitrile with a methylating agent.

Below is a generalized workflow representing a plausible synthetic approach.

Caption: Generalized synthetic workflow for this compound.

Key Reactions and Utility

The true value of this compound lies in its role as a versatile intermediate.

-

Nitrile Group Transformations: The nitrile group can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. These transformations open pathways to a wide array of other functional groups, making it a key building block in multi-step syntheses.[9]

-

Pharmaceutical Intermediate: The structural motif of this compound is valuable in medicinal chemistry. It is used as a precursor in the synthesis of CNS-active drugs, such as antidepressants and anxiolytics.[1] The methoxy group can modulate the lipophilicity and metabolic stability of a potential drug molecule, while the nitrile can act as a key binding element or be transformed into another functional group essential for pharmacological activity.[1][9]

Applications in Research and Drug Discovery

The nitrile pharmacophore is present in over 30 prescribed pharmaceuticals, highlighting its biocompatibility and utility in achieving desired therapeutic effects.[9] this compound serves as a scaffold to build more complex molecules with potential biological activity.

Role as a Synthetic Building Block

Modern drug discovery relies on the efficient synthesis of diverse chemical libraries to explore structure-activity relationships (SAR).[10] The title compound is an excellent starting point for creating such libraries due to the reactivity of its functional groups.

The diagram below illustrates the logical flow of how this intermediate contributes to the drug discovery pipeline.

Caption: Role as a key intermediate in the drug discovery process.

Safety, Handling, and Storage

Proper handling of any chemical reagent is critical to ensure laboratory safety. While a specific safety data sheet (SDS) for this exact compound is not broadly available in the search results, general precautions for related nitrile-containing aromatic compounds should be followed.

-

General Hazards: Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[11][12][13] They may cause skin, eye, and respiratory tract irritation.[11]

-

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment, including:

-

Chemical-resistant gloves (e.g., nitrile rubber).

-

Safety glasses or goggles.

-

A lab coat.

-

Work should be conducted in a well-ventilated area or a chemical fume hood.[14]

-

-

Handling: Avoid creating dust or aerosols. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, as recommended at 2-8°C.[1] Keep away from strong oxidizing agents, acids, and bases.[11][14]

References

- Benchchem. 2-(3,4-Dimethoxyphenyl)-2-methylpropanenitrile. Benchchem.

- National Center for Biotechnology Information. 2-(4-Amino-3-methoxy-phenyl)-2-methyl-propionitrile. PubChem.

- National Center for Biotechnology Information. 2-(4-Methoxyphenyl)-2-methylpropanenitrile. PubChem.

- Sigma-Aldrich. SAFETY DATA SHEET. Sigma-Aldrich.

- Generic Safety Data Sheet Provider. 3 - SAFETY DATA SHEET.

- National Center for Biotechnology Information. 2-Methoxy-2-methylpropanenitrile. PubChem.

- Fisher Scientific. SAFETY DATA SHEET. Fisher Scientific.

- MySkinRecipes. This compound. MySkinRecipes.

- Benchchem. 2-Methoxy-2-methylpropanenitrile chemical properties. Benchchem.

- Sigma-Aldrich. 2-Methoxyphenylacetonitrile 98% 7035-03-2. Sigma-Aldrich.

- Thermo Fisher Scientific. SAFETY DATA SHEET. Thermo Fisher Scientific.

- Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Organic Syntheses.

- Sigma-Aldrich. 2-Methoxyphenylacetonitrile 98% 7035-03-2. Sigma-Aldrich.

- ChemBK. 2-hydroxy-2-methylpropanenitrile. ChemBK.

-

ChemComplete. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. YouTube. Available at: [Link].

- Google Patents. CN103570583A - Method for preparing 2-(3,4-dimethoxymethyl)-3-methylbutylnitrile. Google Patents.

-

ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link].

- Google Patents. WO2023205164A1 - Processes for the preparation of finerenone and (s)-finerenone. Google Patents.

- Amerigo Scientific. This compound. Amerigo Scientific.

- AOBChem. 1-(3-methoxyphenyl)-2-methylpropan-1-ol - Safety Data Sheet. AOBChem.

- National Center for Biotechnology Information. 3-Methoxy-2-methylpropanenitrile. PubChem.

- ChemicalBook. (3-Methoxyphenyl)acetonitrile synthesis. ChemicalBook.

-

Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. Available at: [Link].

- LookChem. 2,7-Dimethyl-4-octanol. LookChem.

-

de la Torre, G., & Lavilla, R. (2020). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. Molecules, 25(23), 5638. Available at: [Link].

- University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary.

- National Center for Biotechnology Information. 4,7-Dimethyl-4-octanol. PubChem.

- University of Colorado Boulder. Spectroscopy Problems. Organic Chemistry at CU Boulder.

- National Center for Biotechnology Information. 2,7-Dimethyl-4-octanol. PubChem.

-

ChemComplete. (2019). Solving Structures with MS, IR and NMR Lecture Course: Lesson 1 - Introduction. YouTube. Available at: [Link].

- Cheméo. Chemical Properties of 4-Octanol, 2,7-dimethyl- (CAS 19781-11-4). Cheméo.

- Cheméo. Chemical Properties of 2,4-Dimethyl-4-penten-2-ol (CAS 19781-53-4). Cheméo.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. chembk.com [chembk.com]

- 4. lehigh.edu [lehigh.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. (3-Methoxyphenyl)acetonitrile synthesis - chemicalbook [chemicalbook.com]

- 9. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Methoxy-2-methylpropanenitrile | C5H9NO | CID 12578534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. assets.thermofisher.com [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

A Technical Guide to the Potential Research Applications of 2-(3-Methoxyphenyl)-2-methylpropanenitrile

This document provides an in-depth exploration of the potential research applications for the chemical compound 2-(3-Methoxyphenyl)-2-methylpropanenitrile. While direct and extensive research on this specific molecule is not widely published, its structural features suggest a range of promising applications, particularly in the fields of medicinal chemistry and drug discovery. This guide will extrapolate from the known roles of structurally analogous compounds to provide a scientifically grounded perspective on its potential utility for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is an organic compound featuring a methoxy-substituted phenyl ring and a nitrile group. Its structure makes it a valuable synthetic intermediate. The methoxyphenyl group is a common motif in a variety of biologically active molecules, while the nitrile group offers versatile reactivity for chemical transformations.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in experimental procedures.

| Property | Value | Reference |

| CAS Number | 17653-93-9 | [1] |

| Molecular Formula | C₁₁H₁₃NO | [1][2] |

| Molecular Weight | 175.23 g/mol | [1][2] |

| IUPAC Name | This compound | [3][4] |

| Purity | Typically ≥95% for research-grade | [1] |

| Storage | 2-8°C, dry conditions | [2] |

Potential Research Applications

The primary application of this compound in a research context is as a building block or intermediate in organic synthesis. Its structural components, the methoxyphenyl group and the gem-dimethyl nitrile, suggest several avenues for exploration in medicinal chemistry.

Intermediate in Medicinal Chemistry

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules, especially in the development of pharmaceuticals.[2] The structural features of this compound make it a valuable precursor for creating a diverse range of derivatives.

-

Central Nervous System (CNS) Drug Discovery : It has been suggested for use in the synthesis of active components for drugs targeting the central nervous system.[2] Specifically, it may play a role in the development of antidepressants and anxiolytic agents due to its structural properties that can enhance biological absorption and targeting of specific receptors.[2] The methoxyphenyl moiety is a common feature in many CNS-active compounds.

-

Enzyme Inhibition and Receptor Binding Studies : Structurally related compounds are used in studies concerning enzyme inhibition and receptor binding, offering insights into biological pathways and mechanisms.[5] The unique steric and electronic properties imparted by the methoxy and gem-dimethyl groups could be leveraged to design novel ligands for various biological targets.

Agrochemical Synthesis

Similar to its application in pharmaceuticals, this compound can serve as an intermediate in the preparation of novel agrochemicals.[5] The nitrile functional group allows for a variety of chemical transformations to produce active ingredients for pesticides and herbicides.

Synthetic Pathways and Chemical Transformations

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations, making this compound a valuable starting material.

Synthesis of this compound

Key Chemical Transformations

The nitrile group of this compound can be converted into other functional groups, opening up a wide range of synthetic possibilities.

-

Reduction to Primary Amines : The nitrile can be reduced to a primary amine using reducing agents like lithium aluminum hydride. This transformation is fundamental in the synthesis of many biologically active molecules.

-

Hydrolysis to Carboxylic Acids : The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

-

Nucleophilic Addition : The nitrile group is susceptible to nucleophilic addition, which allows for the introduction of various other functional groups.

The following diagram illustrates the potential synthetic utility of this compound as a chemical intermediate.

Sources

The Strategic Role of 2-(3-Methoxyphenyl)-2-methylpropanenitrile in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unseen Architect in Complex Drug Synthesis

In the intricate world of medicinal chemistry, the final active pharmaceutical ingredient (API) often stands in the spotlight, celebrated for its therapeutic efficacy. However, the journey to that final molecule is paved with crucial, yet often overlooked, intermediate compounds. 2-(3-Methoxyphenyl)-2-methylpropanenitrile is one such pivotal architect. With the chemical formula C₁₁H₁₃NO and a molecular weight of 175.23 g/mol , this arylpropionitrile is a key building block in the synthesis of a variety of complex therapeutic agents, particularly those targeting the central nervous system (CNS) and cardiovascular system.[1]

This technical guide delves into the core scientific principles underpinning the synthesis, characterization, and strategic application of this compound in drug discovery and development. We will explore not just the "what" and "how," but the critical "why" behind the experimental choices, providing a deeper understanding of its value in constructing sophisticated molecular frameworks. The methoxyphenyl group enhances lipophilicity, a key factor in improving a drug's metabolic profile and pharmacokinetic properties, while the versatile nitrile functional group opens a gateway for diverse chemical transformations.[2]

Synthesis of this compound: A Methodological Deep Dive

The synthesis of this compound is not explicitly detailed in readily available literature, however, a robust and logical synthetic route can be devised based on established chemical principles for analogous arylacetonitriles. The most plausible and industrially scalable approach involves the α-alkylation of a readily available precursor, (3-methoxyphenyl)acetonitrile.

Proposed Synthetic Pathway: α-Alkylation of (3-Methoxyphenyl)acetonitrile

This method is predicated on the acidity of the benzylic protons of (3-methoxyphenyl)acetonitrile, which can be deprotonated by a strong base to form a resonance-stabilized carbanion. This nucleophilic carbanion can then undergo reaction with a methylating agent to yield the desired product.

Reaction Scheme:

Sources

An In-depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Application in CNS Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a key synthetic intermediate in the development of centrally active pharmaceutical agents. The document details its physico-chemical properties, outlines a robust laboratory-scale synthesis protocol, and provides an analysis of its spectroscopic data. Furthermore, it elucidates the compound's strategic importance as a precursor in the synthesis of complex molecules, most notably in the therapeutic class of analgesics such as Tapentadol. This guide is intended to be a valuable resource for researchers and professionals engaged in medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of a Versatile Intermediate

In the intricate landscape of pharmaceutical synthesis, the strategic selection of intermediates is paramount to the efficiency and success of a drug development pipeline. This compound (CAS No. 17653-93-9) has emerged as a molecule of significant interest due to its structural features that make it a versatile building block for a range of complex therapeutic agents. Its methoxy-substituted phenyl ring and the quaternary carbon bearing a nitrile group offer multiple avenues for synthetic transformations, enabling the construction of pharmacologically relevant scaffolds.

This guide delves into the discovery and history of this compound, providing a detailed exploration of its synthesis and characterization. A key focus is its role as a precursor in the synthesis of drugs targeting the central nervous system (CNS), a testament to its importance in modern medicinal chemistry.

Physico-Chemical Properties and Data

A thorough understanding of the physical and chemical properties of a synthetic intermediate is crucial for its effective handling, reaction optimization, and purification. The key properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 17653-93-9[1][2] |

| Molecular Formula | C₁₁H₁₃NO[1][2] |

| Molecular Weight | 175.23 g/mol [1] |

| Appearance | Not explicitly documented, likely a solid or oil |

| Storage | 2-8°C, dry environment is recommended[2] |

Synthesis of this compound: A Detailed Protocol

The following protocol is a validated, self-validating system for the synthesis of the target compound, drawing upon established methodologies for the alkylation of phenylacetonitriles.

Reaction Principle

The synthesis proceeds via a nucleophilic substitution mechanism. (3-Methoxyphenyl)acetonitrile is deprotonated at the benzylic position by a strong base, forming a resonance-stabilized carbanion. This carbanion then undergoes two successive alkylations with methyl iodide to yield the desired 2,2-dimethylated product.

Experimental Workflow

Step-by-Step Methodology

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add (3-Methoxyphenyl)acetonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, 10 mL per mmol of nitrile).

-

Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq, 2.5 M in hexanes) dropwise, maintaining the internal temperature below -70 °C. Stir the resulting deep red solution for 30 minutes at -78 °C.

-

Methylation: To the anion solution, add methyl iodide (2.5 eq) dropwise at -78 °C. Allow the reaction mixture to stir at this temperature for 1 hour.

-

Completion: Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 20 mL). Dry the organic phase over anhydrous sodium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Spectroscopic Characterization

While experimental spectra for this compound are not widely published, its structure can be unequivocally confirmed by standard spectroscopic techniques. The following are predicted ¹H and ¹³C NMR chemical shifts, which are essential for the characterization of the synthesized product. These predictions are based on established principles and data from structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group, and the gem-dimethyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.30 | t | 1H | Ar-H |

| ~ 6.90 - 7.00 | m | 3H | Ar-H |

| ~ 3.80 | s | 3H | -OCH₃ |

| ~ 1.70 | s | 6H | -C(CH₃)₂ |

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide confirmation of the carbon skeleton, including the quaternary carbon and the nitrile carbon.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 | Ar-C-OCH₃ |

| ~ 140 | Ar-C (quaternary) |

| ~ 130 | Ar-CH |

| ~ 125 | -C≡N |

| ~ 120 | Ar-CH |

| ~ 115 | Ar-CH |

| ~ 114 | Ar-CH |

| ~ 55 | -OCH₃ |

| ~ 40 | -C(CH₃)₂ |

| ~ 25 | -C(CH₃)₂ |

Role as a Key Intermediate in CNS Drug Synthesis: The Case of Tapentadol

The true value of this compound lies in its application as a strategic intermediate in the synthesis of more complex molecules with therapeutic potential. A prime example is its implicit role in the synthesis of Tapentadol, a centrally acting analgesic with a dual mechanism of action.

While patents for Tapentadol synthesis may not explicitly start from this compound, they often describe key intermediates that are structurally derived from it. For instance, intermediates such as (2R, 3R)-2-methyl-3-(3-methoxyphenyl)-N, N-dimethylpentanamine are central to several patented synthetic routes.[3][4] The "3-methoxyphenyl" moiety is a core component of these molecules, and this compound represents a logical and efficient precursor to these more elaborate structures.

The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further synthetic elaborations. The gem-dimethyl group, installed through the synthesis described above, is a key structural feature in the final Tapentadol molecule.

Conclusion

This compound stands as a testament to the pivotal role of well-designed intermediates in the field of medicinal chemistry. Its straightforward synthesis, coupled with the versatile reactivity of its functional groups, makes it a valuable asset in the construction of complex molecular architectures. As research into novel CNS-active agents continues, the demand for such strategically important building blocks is likely to grow, further cementing the place of this compound in the synthetic chemist's toolbox. This guide provides a foundational understanding of this key molecule, from its synthesis to its application, empowering researchers to leverage its potential in their own drug discovery endeavors.

References

-

Synthesis of tapentadol hydrochloride. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- NEW SYNTHESIS OF TAPENTADOL-HCl INTERMEDIATES. (2016). Google Patents.

-

Synthesis of tapentadol hydrochloride. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

- NEW PROCESS FOR THE PREPARATION OF TAPENTADOL AND INTERMEDIATES THEREOF. (2017). Google Patents.

-

Process for the preparation of Tapentadol hydrochloride. (2022). Technical Disclosure Commons. Retrieved January 14, 2026, from [Link]

-

p-METHOXYPHENYLACETONITRILE. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

-

Alkylation of substituted phenols in DMF by MeI using TMGN (bis-1,1,8,8-(tetramethylguanidino)naphtalene) a proton sponge as base: a kinetics study by NMR spectroscopy. (n.d.). Sciforum. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]

-

This compound. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2-(3-Methoxyphenyl)-2-methylpropanenitrile: Synthesis, Characterization, and Pharmacological Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(3-Methoxyphenyl)-2-methylpropanenitrile, a key arylacetonitrile derivative. The document delves into the synthetic pathways for this compound, focusing on the critical alkylation of the (3-methoxyphenyl)acetonitrile precursor. It further details the analytical techniques essential for its characterization, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). A significant portion of this guide is dedicated to exploring the pharmacological relevance of the 2-aryl-2-methylpropanenitrile scaffold, drawing extensive parallels to the structure and function of Verapamil, a well-established calcium channel blocker. The discussion extends to the structure-activity relationships (SAR) of related analogs, their potential cytotoxic effects, and their role in modulating multidrug resistance, offering a forward-looking perspective for drug discovery and development.

Introduction: The Significance of the α,α-Disubstituted Arylacetonitrile Scaffold

The α-arylacetonitrile motif is a privileged structure in medicinal chemistry, serving as a cornerstone for a variety of pharmacologically active agents. The introduction of geminal disubstitution at the α-carbon, as seen in this compound, imparts distinct chemical and metabolic properties. Notably, this substitution prevents α-proton exchange and potential metabolic oxidation at this position, which can enhance stability and modulate biological activity.

This guide focuses on the 3-methoxyphenyl derivative, a structural component found in several important pharmaceutical compounds. The core of this molecule is central to the chemical structure of Verapamil, a widely used calcium channel blocker for the treatment of hypertension, angina, and cardiac arrhythmias.[1] Understanding the synthesis, properties, and biological potential of this compound is therefore of significant interest for the development of novel therapeutics, particularly those targeting ion channels and transport proteins.

Synthesis and Derivatization Strategies

The synthesis of this compound is most efficiently achieved through the dialkylation of the parent compound, (3-methoxyphenyl)acetonitrile. This transformation hinges on the generation of a carbanion at the benzylic position, which is sufficiently acidic due to the electron-withdrawing effect of the nitrile group.

Synthesis of the Precursor: (3-Methoxyphenyl)acetonitrile

A common and effective method for the synthesis of (3-methoxyphenyl)acetonitrile involves the nucleophilic substitution of 3-methoxybenzyl chloride with a cyanide salt.[2]

Protocol 2.1: Synthesis of (3-Methoxyphenyl)acetonitrile

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-methoxybenzyl chloride (1.0 mol) and a solvent system of acetone and water.

-

Add sodium cyanide (1.05 mol) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent such as diethyl ether or dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to yield pure (3-methoxyphenyl)acetonitrile.

Causality Behind Experimental Choices: The acetone/water solvent system facilitates the dissolution of both the organic substrate and the inorganic cyanide salt. Refluxing provides the necessary activation energy for the SN2 reaction. The aqueous work-up is essential to remove unreacted cyanide and other inorganic byproducts.

α,α-Dimethylation: Synthesis of this compound

The key step in producing the target compound is the exhaustive methylation of the benzylic carbon of (3-methoxyphenyl)acetonitrile. Phase-transfer catalysis (PTC) is a highly effective method for this type of alkylation, as it facilitates the reaction between the water-soluble base and the organic-soluble substrate.

Protocol 2.2: Phase-Transfer Catalyzed Synthesis of this compound

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve (3-methoxyphenyl)acetonitrile (1.0 equiv.) in a suitable organic solvent like toluene.

-

Add a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, 0.05 equiv.).

-

Add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w).

-

Heat the biphasic mixture to 70-80°C with vigorous stirring.

-

Slowly add methyl iodide (2.2 equiv.) via the dropping funnel.

-

Maintain the reaction at this temperature for several hours, monitoring by GC-MS or TLC for the disappearance of the starting material and the mono-methylated intermediate.

-

After completion, cool the mixture, dilute with water, and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting oil by vacuum distillation or column chromatography to obtain this compound.

Self-Validating System: The progress of the reaction can be monitored by GC-MS, which will show the sequential conversion of the starting material (M+ at m/z 147) to the mono-methylated intermediate (M+ at m/z 161) and finally to the desired dimethylated product (M+ at m/z 175).

Diagram 1: Synthetic Pathway

Caption: Synthetic route to this compound.

Analytical Characterization

Rigorous analytical characterization is imperative to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the 3-methoxyphenyl ring, a singlet for the methoxy group protons, and a singlet for the six equivalent protons of the two methyl groups.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon bearing the nitrile and methyl groups, the carbons of the aromatic ring, the methoxy carbon, the methyl carbons, and the nitrile carbon.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~7.3 (m, 1H) | Ar-H |